molecular formula C2H6N2O4Pt B3061076 cis-(Oxalatodiammine)platinum(II) CAS No. 41349-15-9

cis-(Oxalatodiammine)platinum(II)

Cat. No.: B3061076
CAS No.: 41349-15-9
M. Wt: 317.16 g/mol
InChI Key: LEAMURMBTFQRNZ-UHFFFAOYSA-N
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Description

cis-(Oxalatodiammine)platinum(II) is a coordination complex of platinum with the chemical formula [Pt(NH3)2(C2O4)]. This compound is part of a broader class of platinum-based complexes that have significant applications in medicinal chemistry, particularly in cancer treatment. The unique structure of cis-(Oxalatodiammine)platinum(II) allows it to interact with biological molecules, making it a valuable tool in both research and therapeutic contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-(Oxalatodiammine)platinum(II) typically involves the reaction of potassium tetrachloroplatinate(II) with oxalic acid and ammonia. The reaction proceeds under controlled conditions to ensure the formation of the desired cis isomer. The general reaction can be represented as follows:

[ \text{K}_2[\text{PtCl}_4] + \text{H}_2\text{C}_2\text{O}_4 + 2\text{NH}_3 \rightarrow \text{cis-}[\text{Pt}(\text{NH}_3)_2(\text{C}_2\text{O}_4)] + 2\text{KCl} + 2\text{HCl} ]

Industrial Production Methods

Industrial production of cis-(Oxalatodiammine)platinum(II) involves similar synthetic routes but on a larger scale. The process requires precise control of temperature, pH, and reactant concentrations to maximize yield and purity. The use of high-purity starting materials and advanced purification techniques ensures that the final product meets the stringent requirements for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

cis-(Oxalatodiammine)platinum(II) undergoes various chemical reactions, including:

    Substitution Reactions: The oxalate ligand can be replaced by other ligands such as chloride or water under specific conditions.

    Oxidation and Reduction: The platinum center can undergo redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Typically involve reagents like hydrochloric acid or silver nitrate in aqueous solutions.

    Oxidation and Reduction: Can be induced using oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products

    Substitution Reactions: Products include complexes like cis-[Pt(NH3)2Cl2] or cis-[Pt(NH3)2(H2O)2].

    Oxidation and Reduction: Products depend on the specific reagents used and the reaction conditions.

Scientific Research Applications

cis-(Oxalatodiammine)platinum(II) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cis-(Oxalatodiammine)platinum(II) involves its interaction with DNA. The compound forms covalent bonds with the nitrogen atoms of purine bases, leading to the formation of DNA cross-links. These cross-links inhibit DNA replication and transcription, ultimately triggering apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Cisplatin: cis-[Pt(NH3)2Cl2]

    Oxaliplatin: cis-[Pt(NH3)2(C8H14N2O4)]

    Carboplatin: cis-[Pt(NH3)2(C6H12O4)]

Uniqueness

cis-(Oxalatodiammine)platinum(II) is unique due to its oxalate ligand, which imparts distinct chemical properties and biological activities. Compared to cisplatin and oxaliplatin, it may offer different interaction profiles with biological molecules, potentially leading to varied therapeutic effects and side-effect profiles .

Conclusion

cis-(Oxalatodiammine)platinum(II) is a versatile platinum complex with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable compound for scientific research and potential therapeutic use.

Properties

IUPAC Name

azanide;oxalic acid;platinum(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2O4.2H2N.Pt/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);2*1H2;/q;2*-1;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEAMURMBTFQRNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)O)O.[NH2-].[NH2-].[Pt+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2O4Pt
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41349-15-9
Record name Platinum(II), cis-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141524
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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